2H-Tetrazole-5-carboxylic acid, 2-phenyl-
Overview
Description
Tetrazoles, particularly 5-substituted 1H-tetrazoles, are a class of synthetic organic heterocyclic compounds with a high nitrogen content, making them stable among heterocycles. They are recognized for their role as bioisosteric replacements for carboxylic acids in medicinal chemistry, due to their similar acidity but with increased lipophilicity and metabolic resistance. This characteristic has led to their inclusion in various clinical drugs such as losartan, cefazolin, and alfentanil .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles has seen significant advancements, with researchers striving to develop more efficient and eco-friendly methods. Techniques such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles have been explored. The synthesis of 2-phenyl-tetrazoles via 2-phenyl-tetrazole-5-carboxylic acid has been established, providing a pathway for further exploration in the chemistry of these compounds .
Molecular Structure Analysis
The molecular structure of tetrazoles, including 2-phenyl-tetrazoles, has been investigated through various methods such as dynamic 1H-NMR and DFT calculations. Studies have revealed insights into the rotational energy barriers about the C-N bond in tetrazole derivatives, with the optimized geometry parameters being consistent with X-ray data. The planar trigonal orientation of certain groups and the syn-periplanar position of the tetrazolyl ring with respect to the carbonyl group have been confirmed, providing a deeper understanding of the molecular structure of these compounds .
Chemical Reactions Analysis
Tetrazoles are versatile intermediates in the synthesis of other heterocycles and are used as activators in oligonucleotide synthesis. The functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomers. However, reactions with high or unusual regioselectivities have been described, which are important for the synthesis and functionalization of these heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazoles are influenced by their high nitrogen content and their ability to act as carboxylic acid isosteres. Their acidity, lipophilicity, and resistance to metabolism are key factors that contribute to their pharmacokinetic and pharmacodynamic profiles. These properties are crucial for their applications in medicinal chemistry, where they can affect the absorption, distribution, metabolism, and excretion of drug substances .
Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
2H-Tetrazole-5-carboxylic acid, 2-phenyl- and its derivatives play a significant role in medicinal chemistry and drug design. These compounds are valued for their bioisosterism to carboxylic acid and amide moieties. Their metabolic stability and other beneficial physicochemical properties make them important in the development of various pharmaceuticals. Although over 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, there is still much to learn about their exact binding modes, structural biology, 3D conformations, and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).
Tetrazoles as Carboxylic Acid Isosteres
5-Substituted-1H-tetrazoles, like 2H-Tetrazole-5-carboxylic acid, 2-phenyl-, are frequently used in medicinal chemistry as metabolism-resistant isosteric replacements for carboxylic acids. This is particularly important in the synthesis of analogues in drug development. The review by Herr (2002) provides a comprehensive summary of the medicinal chemistry of tetrazolic acids and highlights examples of tetrazole-containing drug substances (Herr, 2002).
Synthetic Approaches and Chemical Behavior
The synthesis and chemical behavior of 2-phenyl-tetrazoles, including those derived from 2-phenyl-tetrazole-5-carboxylic acid, have been studied to understand their potential in chemistry. The NMR and mass spectrometric behavior of these compounds provide insights into their structural and chemical properties (Lippmann, Könnecke, & Beyer, 1975).
properties
IUPAC Name |
2-phenyltetrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIOEOZTVRRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203268 | |
Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
CAS RN |
54798-92-4 | |
Record name | 2-Phenyl-2H-tetrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54798-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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